(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
Description
This cobalt(II) complex belongs to the family of chiral salen (bis-Schiff base) ligands coordinated to transition metals. Its structure features a cyclohexanediamine backbone substituted with two 3,5-di-tert-butylsalicylidene groups, creating a tetradentate ligand system. The tert-butyl groups enhance steric bulk, improving stability and enantioselectivity in catalytic applications . The (S,S) configuration confers specific chiral induction properties, making it valuable in asymmetric synthesis. With a molecular formula of C₃₆H₅₂CoN₂O₂ and a molecular weight of 603.76 g/mol, it exists as a red-brown powder with a melting point of 409–412°C .
Properties
CAS No. |
188264-84-8 |
|---|---|
Molecular Formula |
C36H54CoN2O2 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
cobalt;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m0./s1 |
InChI Key |
PCZWNUHBFITYKI-PNHSAAKESA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
The diamine and aldehyde are combined in a 1:2 molar ratio in anhydrous ethanol or methanol under inert nitrogen or argon atmospheres. The reaction is typically refluxed for 6–12 hours to ensure complete imine bond formation. A catalytic amount of acetic acid may be added to accelerate dehydration.
Purification of the Ligand
The crude ligand is isolated via solvent evaporation, followed by recrystallization from a mixed solvent system (e.g., dichloromethane/hexane). The product is characterized by melting point (>350°C), -NMR, and IR spectroscopy to confirm the absence of unreacted starting materials.
Coordination with Cobalt(II) Salts
The ligand is subsequently complexed with cobalt(II) to form the target compound.
Metalation Protocol
A stoichiometric amount of cobalt(II) acetate tetrahydrate (Co(OAc)HO) or cobalt(II) chloride (CoCl) is added to a degassed solution of the ligand in ethanol or acetonitrile. The mixture is stirred under nitrogen at 60–80°C for 24–48 hours, yielding a red to red-brown precipitate.
Table 1: Representative Metalation Conditions
Oxidation State Considerations
While the product is a Co(II) complex, side reactions may produce Co(III) species. To mitigate this, the reaction is conducted under strictly anaerobic conditions, and reductants like hydrazine hydrate are occasionally introduced.
Purification and Characterization
Isolation Techniques
The crude complex is filtered, washed with cold ethanol to remove excess metal salts, and dried under vacuum. For high-purity applications, column chromatography on silica gel with ethyl acetate/hexane eluents is employed.
Analytical Confirmation
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 603.76 g/mol | |
| Melting Point | >350°C | |
| Color | Red to red-brown powder | |
| Solubility | Chloroform, DMSO, acetonitrile |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) enhance metal-ligand coordination kinetics compared to protic solvents. However, ethanol is preferred for its cost and ease of removal.
Steric and Electronic Modifications
The tert-butyl groups on the salicylaldehyde moieties prevent aggregation and enhance catalytic activity by creating a hydrophobic pocket around the cobalt center.
Challenges and Troubleshooting
Common Pitfalls
Scalability
Kilogram-scale syntheses require specialized equipment for solvent recovery and controlled cooling to prevent ligand degradation.
Recent Advances
Recent studies explore mechanochemical synthesis as a solvent-free alternative, reducing environmental impact. Additionally, microwave-assisted methods cut reaction times to 2–4 hours without compromising yield .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states, such as cobalt(III), using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to cobalt(II) or even cobalt(I) using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the Schiff base ligand is replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, hydrazine, and other reducing agents under ambient or slightly elevated temperatures.
Substitution: Various ligands in the presence of suitable solvents and sometimes under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Cobalt(III) complexes with modified ligand structures.
Reduction: Cobalt(I) or cobalt(II) complexes with retained or modified ligand structures.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Asymmetric Synthesis
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is primarily utilized as a chiral catalyst in asymmetric synthesis. It facilitates the formation of chiral products from achiral substrates through enantioselective reactions.
- Mechanism : The cobalt center acts as a Lewis acid, activating substrates for nucleophilic attack while the chiral ligand imparts stereochemical control. This mechanism has been extensively studied and documented in literature, showcasing its effectiveness in synthesizing various chiral compounds.
Catalytic Efficiency
The efficiency of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has been demonstrated in several studies:
- High Enantioselectivity : Reports indicate enantiomeric excess (ee) values exceeding 90% for various reactions.
- Reusability : The catalyst can be reused multiple times without significant loss of activity, making it economically viable for industrial applications.
Coordination Chemistry
This compound serves as a precursor for synthesizing other metal complexes with potential applications in material science.
- Metal Complexes : By substituting cobalt with other transition metals (e.g., manganese), researchers have developed new catalysts that retain similar catalytic properties while offering different reactivity profiles.
Nanomaterials
Recent studies have explored the incorporation of this cobalt complex into nanomaterials for enhanced catalytic performance and stability under harsh conditions.
Antimicrobial Activity
Research indicates that derivatives of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) exhibit antimicrobial properties against various pathogens.
- Mechanism of Action : These compounds disrupt bacterial cell membranes or inhibit essential enzymes, showcasing potential for developing new antimicrobial agents.
Anticancer Properties
Studies have also investigated the anticancer effects of related cobalt complexes, highlighting their ability to induce apoptosis in cancer cells through metal-mediated pathways.
Case Study 1: Asymmetric Epoxidation
In a study published in Tetrahedron Letters, researchers utilized (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) for the asymmetric epoxidation of allylic alcohols. The reaction yielded high enantioselectivity and demonstrated the catalyst's robustness under varying conditions .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives showed that some cobalt complexes derived from this ligand exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) involves coordination of the cobalt center with the Schiff base ligand, which stabilizes the metal center and facilitates various chemical reactions. The bulky tert-butyl groups provide steric protection, preventing unwanted side reactions and enhancing the compound’s stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
Enantiomeric Pair: (R,R)-(−)-Cobalt(II) Complex
The (R,R)-(−)-enantiomer (CAS 176763-62-5) shares the same molecular formula but exhibits opposite optical activity. Key differences include:
The slight variance in melting points suggests differences in crystal packing due to chirality. Both enantiomers are critical for producing enantiopure pharmaceuticals but require distinct handling to avoid racemization.
Manganese(III) Analogues
Manganese complexes, such as (S,S)-(+)- and (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (CAS 138124-32-0 and 176763-62-5, respectively), differ in metal center and oxidation state:
The manganese(III) chloride derivatives, such as Jacobsen’s catalyst, are renowned for enantioselective epoxidation, whereas cobalt(II) complexes excel in oxidation and C–H activation reactions. The chloride counterion in Mn(III) complexes enhances solubility in polar solvents .
Structural Variants with Different Diamine Backbones
Schiff base complexes with alternative diamine cores exhibit distinct metal-binding affinities and activities:
The rigid cyclohexanediamine backbone in the (S,S)-Co(II) complex provides superior geometric constraints for enantioselectivity compared to flexible aliphatic diamines .
Role of Substituents: tert-Butyl vs. Other Groups
The 3,5-di-tert-butyl groups on the salicylidene moiety are pivotal for:
- Steric Shielding : Protects the metal center from deactivation .
- Electron Donation : Enhances ligand stability and metal-ligand bond strength.
In contrast, complexes with electron-withdrawing groups (e.g., nitro or chloro substituents) show reduced catalytic activity due to decreased electron density at the metal center .
Biological Activity
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), commonly referred to as Jacobsen's ligand, is a significant compound in coordination chemistry and catalysis. This compound is notable for its biological activity and applications in asymmetric synthesis. This article delves into its biological activity, supported by various studies and data.
- Molecular Formula : C36H54N2O2
- Molecular Weight : 546.84 g/mol
- CAS Number : 135616-40-9
- Appearance : White to yellow-green powder
- Melting Point : 206.0 to 210.0 °C
- Solubility : Soluble in toluene
The biological activity of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) primarily involves its role as a catalyst in various organic reactions, particularly in asymmetric synthesis. The compound has been shown to facilitate the formation of chiral centers in substrates, which is crucial for the development of pharmaceuticals.
Key Biological Activities:
- Catalytic Activity : It serves as an effective catalyst for enantioselective epoxidation and other transformations.
- Antitumor Properties : Some studies suggest potential antitumor activity through mechanisms involving microtubule stabilization.
- Antioxidant Effects : The compound has exhibited antioxidant properties in certain assays.
Case Studies
-
Asymmetric Epoxidation :
- In a study by Jacobsen et al., (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) was used to catalyze the epoxidation of alkenes with high enantioselectivity. The results indicated that the ligand significantly enhances the reaction rates and selectivity compared to other catalysts .
- Antitumor Activity :
- Antioxidant Studies :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
